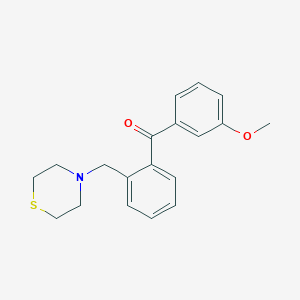

3'-Methoxy-2-thiomorpholinomethyl benzophenone

Description

3'-Methoxy-2-thiomorpholinomethyl benzophenone is a benzophenone derivative featuring a methoxy group at the 3' position and a thiomorpholinomethyl substituent at the 2-position of the benzophenone core. Benzophenones are widely recognized for their role as photoinitiators in polymer chemistry due to their ability to generate free radicals upon UV irradiation .

Propriétés

IUPAC Name |

(3-methoxyphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-22-17-7-4-6-15(13-17)19(21)18-8-3-2-5-16(18)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASJOYRGBAIMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643804 | |

| Record name | (3-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-50-5 | |

| Record name | Methanone, (3-methoxyphenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-2-thiomorpholinomethyl benzophenone typically involves multi-step organic reactions. One common method includes the reaction of 3’-methoxybenzophenone with thiomorpholine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters, reducing production costs, and ensuring the scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

3’-Methoxy-2-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The methoxy and thiomorpholinomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of 3'-Methoxy-2-thiomorpholinomethyl benzophenone:

This compound is a chemical compound with the molecular formula C19H21NO2S . Information regarding applications of this specific compound is limited, but the search results do provide some context regarding benzophenone derivatives and related research areas:

General Applications of Benzophenone Derivatives

- Antimicrobial Efficacy Some benzophenone derivatives have been evaluated for their antimicrobial effects.

- Cosmetics Cosmetic products undergo thorough investigations for safety and stability before being introduced to the market . Experimental design techniques are used in the development of stable, safe, and effective cosmetic products .

Where to Find the Compound

- Alfa Chemistry This company offers this compound .

- Ambeed This supplier also lists the compound, providing details such as purity, size, and price .

Other Uses of Methoxy Groups

- Hydrogen Peroxide Detection Methoxy groups have been used in the covalent attachment of horseradish peroxidase to single-walled carbon nanotubes for hydrogen peroxide detection .

- Parkinson’s Disease Research Methoxy compounds have been used in cellular models of Parkinson’s disease .

- Cancer Research Methoxy compounds have been used in research for antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance .

Mécanisme D'action

The mechanism of action of 3’-Methoxy-2-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The compound is compared below with structurally related benzophenones and heterocyclic derivatives:

Table 1: Key Properties of 3'-Methoxy-2-thiomorpholinomethyl Benzophenone and Analogues

Key Findings from Comparative Analysis

Photoinitiator Efficiency: Benzophenone (BP) activates at 350–365 nm, while the methoxy-substituted derivatives (e.g., 4-methoxybenzophenone) exhibit redshifted absorption (~360–380 nm) due to electron-donating effects . The thiomorpholinomethyl group may increase radical stability via sulfur’s electron-rich environment, improving crosslinking efficiency in polymer networks compared to unsubstituted BP .

Solubility and Formulation: BP and 4-methoxybenzophenone are lipophilic, limiting their use in aqueous systems. In contrast, the thiomorpholinomethyl group in this compound introduces polar character, enabling solubility in ethanol, DMSO, and aqueous buffers. This property is advantageous for biomedical or environmental applications requiring hydrophilic matrices.

Biological Activity: While benzophenones are primarily industrial, thiomorpholine derivatives are associated with antimicrobial activity due to sulfur’s electronegativity and heterocyclic rigidity . The target compound’s thiomorpholinomethyl group may confer antifungal or antibacterial properties, akin to methoxyphenyl-benzothiazole derivatives (e.g., 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) .

Activité Biologique

3'-Methoxy-2-thiomorpholinomethyl benzophenone is a synthetic compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and materials science. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 327.44 g/mol. The compound features a benzophenone moiety substituted with a thiomorpholinomethyl group at the 2-position and a methoxy group at the 3'-position. This unique combination of functional groups enhances its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets through its functional groups:

- Methoxy Group : This group can participate in hydrogen bonding and polar interactions, influencing the binding affinity to biological targets.

- Thiomorpholinomethyl Group : This moiety can interact with nucleophiles and electrophiles, potentially modulating enzyme activity and receptor interactions.

These interactions may lead to various biological effects, including anti-tumor, anti-inflammatory, and anti-diabetic activities, similar to other benzophenone derivatives .

Antitumor Activity

Research indicates that benzophenone derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the potential of benzophenone derivatives to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

Case Studies

- Mammary Tumorigenesis Study : A study on BP-3 demonstrated that its exposure could promote mammary tumorigenesis under specific dietary conditions. This highlights the need for further investigation into the effects of similar compounds like this compound on tumorigenesis in animal models .

- Benzophenones in Environmental Samples : Research on the prevalence of benzophenones in environmental samples has indicated their widespread occurrence and potential bioaccumulation in wildlife. This raises questions about their long-term effects on ecosystems and human health .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3'-Methoxy-2-thiomorpholinomethyl benzophenone?

- Methodological Answer : The synthesis of benzophenone derivatives typically involves coupling reactions between substituted benzophenone precursors and heterocyclic moieties. For thiomorpholine-containing analogs, a multi-step approach is recommended:

Precursor Preparation : Start with a benzophenone scaffold functionalized at the 3'-methoxy position.

Thiomorpholine Incorporation : Use nucleophilic substitution or thiol-ene "click" chemistry to attach the thiomorpholinomethyl group at the 2-position.

Purification : Employ column chromatography or recrystallization to isolate the product.

- Reference : Similar synthetic strategies are detailed for structurally related compounds in (synthesis of benzophenone-linked nucleosides) and (derivatization of benzofuranones) .

Q. How can vibrational spectroscopy (e.g., IR) be optimized to characterize this compound?

- Methodological Answer : Focus on the ν(C=O) stretching band (~1650–1700 cm⁻¹) to monitor solvent interactions. For example:

- Use solvatochromic analysis (e.g., benzophenone/acetonitrile solutions) to decompose spectral bands into Kubo–Anderson functions, identifying hydrogen-bonding interactions between the carbonyl group and solvents .

- Compare experimental vibrational shifts with DFT-calculated values to validate molecular configurations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Respiratory/Hand Protection : Use NIOSH-approved dust masks and nitrile gloves to prevent dermal exposure.

- Ventilation : Install local exhaust systems to avoid inhalation of particulates.

- Emergency Measures : Ensure access to safety showers and eye-wash stations, as recommended for structurally related benzophenones in and .

Advanced Research Questions

Q. How can solvent effects on the optical properties of this compound be systematically investigated?

- Methodological Answer :

- Experimental Design : Titrate the compound into solvents with varying polarity (e.g., alcohols, halogenated solvents) and analyze ν(C=O) band shifts via FTIR.

- Data Interpretation : Correlate solvent reaction fields (Onsager model) with vibrational frequency shifts. Halogenated solvents may exhibit rapid hydrogen-bond interexchange, leading to split ν(C=O) bands, while alcohols show slower dynamics .

Q. How can contradictions in spectroscopic data (e.g., split ν(C=O) bands) be resolved during solvatochromic studies?

- Methodological Answer :

- Hypothesis Testing : Attribute split bands to coexisting solvent-solute configurations (e.g., single vs. double hydrogen-bonding interactions).

- Validation : Use time-resolved spectroscopy or molecular dynamics simulations to estimate hydrogen-bond lifetimes (e.g., ~7.7 ps for water-benzophenone interactions) .

- Reference : provides a framework for resolving spectral contradictions in benzophenone systems .

Q. What methodologies are suitable for evaluating interactions between this compound and biomolecules (e.g., proteins)?

- Methodological Answer :

- Fluorescent Probing : Modify the compound with fluorophores (e.g., dansyl groups) to track binding events via fluorescence quenching or FRET.

- Autophagy Assays : Adapt protocols from , which studied benzophenone effects on autophagy markers in neuronal cells using Western blotting for LC3-II/p62 proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.